molecular formula C18H17NO4 B6361920 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid CAS No. 1240570-99-3

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B6361920
CAS No.: 1240570-99-3
M. Wt: 311.3 g/mol
InChI Key: FFOWNPDMZIJKNK-UHFFFAOYSA-N
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Description

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a benzyl group at the 1-position of the indole ring and methoxy groups at the 4- and 7-positions.

Properties

IUPAC Name

1-benzyl-4,7-dimethoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-15-8-9-16(23-2)17-13(15)10-14(18(20)21)19(17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOWNPDMZIJKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(N(C2=C(C=C1)OC)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,7-dimethoxyindole with benzyl bromide in the presence of a base, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters of the compound.

Scientific Research Applications

1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger anti-inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

4,7-Dimethoxy-1H-indole-2-carboxylic acid (CAS 31271-83-7) Molecular formula: C₁₁H₁₁NO₄ Molecular weight: 221.21 g/mol Hydrogen donors: 2; Hydrogen acceptors: 3 Substituents: Methoxy groups at 4- and 7-positions .

5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15 in ) Molecular formula: C₁₆H₁₃NO₃ Melting point: 193–195°C Substituents: Benzyloxy group at the 5-position .

Indole-5-carboxylic acid (CAS 1670-81-1) Molecular formula: C₉H₇NO₂ Melting point: 208–210°C .

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

  • Substituents: Chloro at 7-position, methyl at 3-position .
Comparative Analysis :
Property 1-Benzyl-4,7-dimethoxy-1H-indole-2-carboxylic Acid (Target) 4,7-Dimethoxy-1H-indole-2-carboxylic Acid 5-Benzyloxy-1H-indole-2-carboxylic Acid Indole-5-carboxylic Acid
Molecular Weight ~317.35 g/mol* 221.21 g/mol 267.28 g/mol 161.15 g/mol
Substituents 1-Benzyl, 4,7-dimethoxy 4,7-Dimethoxy 5-Benzyloxy None (parent structure)
Melting Point Not reported (inferred: ~190–230°C) Not reported 193–195°C 208–210°C
Electron Effects Electron-donating (methoxy), bulky benzyl Electron-donating (methoxy) Electron-donating (benzyloxy) Neutral
Lipophilicity (logP) High (benzyl group) Moderate High (benzyloxy) Low

*Estimated based on structural additions to 4,7-dimethoxy analog.

  • Benzyl vs. Methoxy/Benzyloxy : The 1-benzyl group in the target compound increases steric bulk and lipophilicity compared to unmethylated analogs like 4,7-dimethoxy-1H-indole-2-carboxylic acid. This may enhance membrane permeability but reduce aqueous solubility .

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